molecular formula C11H10Cl2O4 B8490716 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

Cat. No. B8490716
M. Wt: 277.10 g/mol
InChI Key: HOEWNGYPIYAXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester is a useful research compound. Its molecular formula is C11H10Cl2O4 and its molecular weight is 277.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C11H10Cl2O4/c1-17-11(16)7(5-10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15)

InChI Key

HOEWNGYPIYAXMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (100 ml) was added to a mixture of 2-(3,4-dichloro-phenyl)-succinic acid 4-tert-butyl ester 1-methyl ester (23.64 g, 0.071 mol) and dichloromethane (100 ml). The reaction mixture was stirred at room temperature for 3 hours then concentrated in vacuo. The crude mixture was kept under vacuo for several hours before being used without further purification in the next step.). 1H NMR (400 MHz, DMSO-d6) δ 2.66 (1H, dd), 3.01 (1H, dd), 3.59 (3H, s), 4.08 (1H, m), 7.30 (1H, m), 7.56–7.61 (2H, m); MS (ES+): m/e=277.1 (100%), 279.1 (65%), 281.0 (10%); MS (ES−): m/e=275.1 (50%), 277.1 (30%), 279.1 (5%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dichloro-phenyl)-succinic acid 4-tert-butyl ester 1-methyl ester
Quantity
23.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.94 g of sodium hydride with 61% purity and 350 ml of dried dimethyl sulfoxide were added to a well dried 1-litre 4-necked flask and suspended at room temperature. 99.00 g of methyl 3,4-dichlorophenylacetate was added dropwise thereto under cooling with ice water, the solution being continuously stirred at room temperature even after the end of the dropwise addition. Then 50.38 g of sodium chloroacetate was added under cooling with ice water and the solution was stirred at room temperature. The produced red suspension was poured into a mixture of 500 ml of 1N hydrochloric acid and 300 ml of ice water, and the solution was stirred vigorously. The reaction mixture was extracted with 800 ml of ether, and the organic layer was washed with 500 ml of water (three times) and 500 ml of a saturated saline solution (once). The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled away to obtain 123.94 g of an oily substance. This oily substance was crystallized by treating it with about 400 ml of an ethyl acetate/hexane (1/20) mixture. The precipitated crystals were filtered out, washed with a small quantity of ethyl acetate/hexane (1/20) and then dried to give 93.46 g of the primary crystals of the title substance. Meanwhile, the filtrate was concentrated and crystallized from ethyl acetate/hexane, and the precipitated crystals were filtered out and dried to obtain 9.29 g of the secondary crystals (102.75 g with the primary and secondary crystals put together, 81.0% yield) of the title substance.
Quantity
17.94 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.38 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

4.00 g (10.0 mmol) of (+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine salt obtained in Example 24 was suspended in 12.0 ml of ethyl acetate and cooled with ice water. 12.1 ml of 1N hydrochloric acid was added thereto to decompose the salt and the organic layer was separated. The aqueous layer was extracted twice with 6.0 ml of ethyl acetate, then joined with the previously separated organic layer and washed with 10 ml each of 1N hydrochloric acid, water and a saturated saline solution (twice). The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled away to obtain 2.77 g (99.4% yield) of (+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid.
Name
(+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.